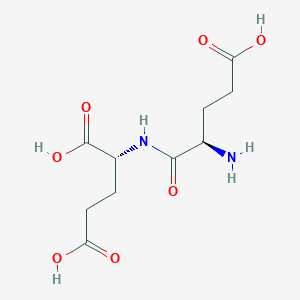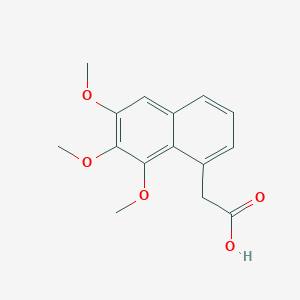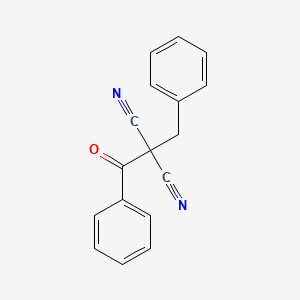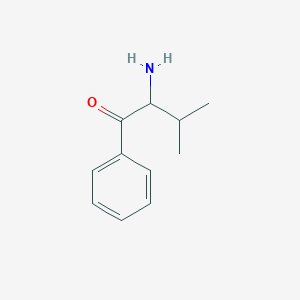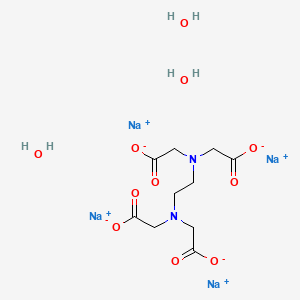
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystallographic Studies
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride has been utilized in crystallographic studies. For example, Vázquez-Vuelvas et al. (2011) synthesized derivatives of 1H-indole and analyzed their crystal structures using X-ray diffraction. These derivatives showed interesting molecular conformations and interactions, such as weak intermolecular C–H···O type hydrogen bonds and C–H···π interactions, which are crucial for understanding the structural aspects of similar compounds (Vázquez-Vuelvas et al., 2011).
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry, which forms the basis of many pharmaceutical, agrochemical, and veterinary products, involves compounds like this compound. For instance, Osarodion (2020) discussed the synthesis of heterocyclic compounds that exhibited significant anti-inflammatory activity, highlighting the potential of such compounds in medical applications (Osarodion, 2020).
Chemical Synthesis and Catalysis
The compound has been used in the synthesis of various derivatives. For example, Bellamkonda and Chamundeeswari (2019) synthesized an N-Substituted 1H-indole derivative and characterized it using various spectroscopic methods. Their research indicates the compound's role in facilitating chemical reactions and synthesizing new materials (Bellamkonda & Chamundeeswari, 2019).
Environmental and Atmospheric Studies
This compound is relevant in environmental studies, especially in understanding atmospheric chemistry. For instance, Tsai (2017) reviewed the environmental properties of chloromethanes, including methyl chloride, emphasizing their role in stratospheric ozone depletion and global warming impacts. Such studies underscore the environmental significance of halogenated hydrocarbons (Tsai, 2017).
Pharmaceutical Research
This compound is also used in pharmaceutical research. The work by Rao et al. (2019) on synthesizing derivatives using nickel ferrite nanoparticles for anti-oxidant and anti-microbial activities exemplifies its application in developing new drugs and therapeutic agents (Rao et al., 2019).
Scientific Research Applications of this compound
1. Crystallography and Molecular Structure
Vázquez-Vuelvas et al. (2011) explored the crystal structures of 1H-indole derivatives related to this compound. Their research provided insights into the molecular conformations and intermolecular interactions of these compounds, which are essential for understanding their chemical behavior and potential applications (Vázquez-Vuelvas et al., 2011).
2. Synthesis of Heterocyclic Compounds
Osarodion (2020) demonstrated the use of 1H-indole derivatives in synthesizing compounds with significant anti-inflammatory activities. This research highlights the potential of these compounds in developing new pharmaceuticals (Osarodion, 2020).
3. Catalysis and Chemical Reactions
Bellamkonda & Chamundeeswari (2019) investigated N-Substituted 1H-indole derivatives, which included compounds related to this compound, for their catalytic activity and potential in drug docking studies. This work emphasizes the role of such compounds in facilitating chemical reactions and binding to biological targets (Bellamkonda & Chamundeeswari, 2019).
4. Environmental Impact
Studies like those by Tsai (2017) have explored the environmental impact of chloromethanes, including methyl chloride derivatives. This research is crucial for understanding the atmospheric fate of these compounds and their implications for human health and global climate (Tsai, 2017).
5. Pharmaceutical Applications
Rao et al. (2019) conducted research on the synthesis of 1H-indole derivatives using nickel ferrite nanoparticles, assessing their biological activities. Such studies highlight the potential of these compounds in pharmaceutical applications, especially as anti-microbial and anti-oxidant agents (Rao et al., 2019).
Propriétés
IUPAC Name |
2-chloro-1-methylindole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-13-7-5-3-2-4-6(7)8(9(13)11)10(12)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZOOCUQQIHQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



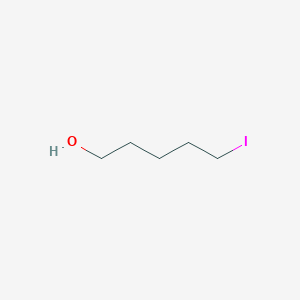
![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)
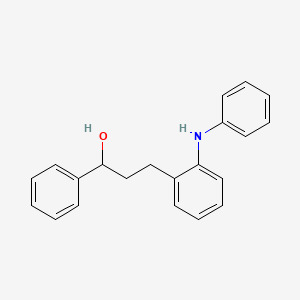

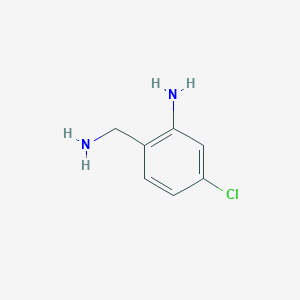
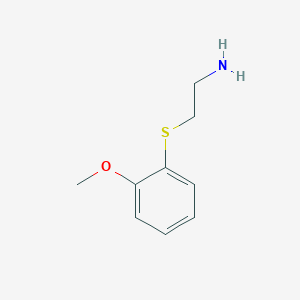
![Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3278152.png)
![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)
